
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is often used as a dye or pigment in various industrial applications. The compound’s structure includes a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its stability and vibrant color.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt
- 4′-Chloro-3-hydroxy-2′-methyl-2-naphthanilide
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- stands out due to its specific azo linkage and the presence of both chloro and methyl substituents on the phenyl ring. These structural features contribute to its unique color properties and reactivity, making it particularly valuable in applications requiring stable and vibrant pigments.
Propiedades
Número CAS |
68133-41-5 |
|---|---|
Fórmula molecular |
C25H20ClN3O2 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-14-17-8-4-5-9-19(17)23(24(20)30)29-28-22-12-11-18(26)13-16(22)2/h3-14,30H,1-2H3,(H,27,31) |
Clave InChI |
XCVUQESRBODIHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


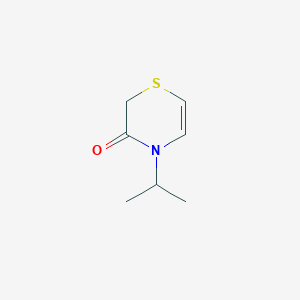

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
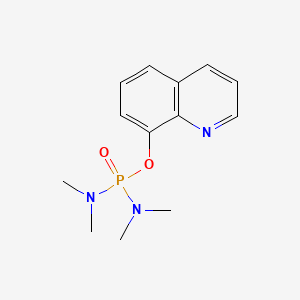
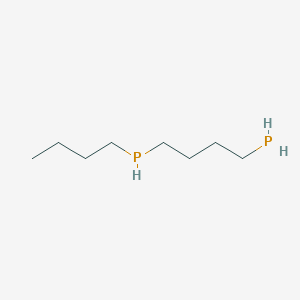
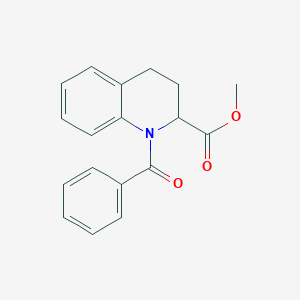


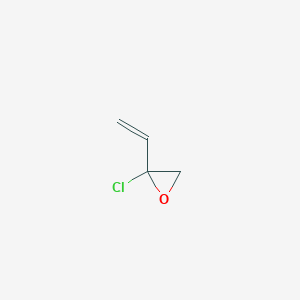
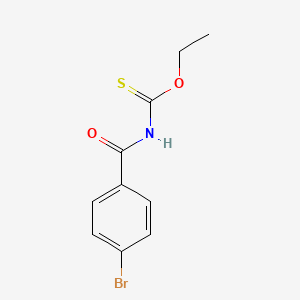
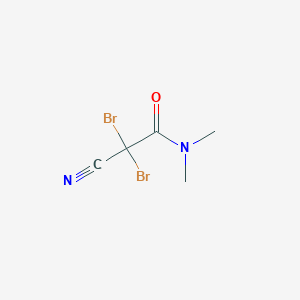
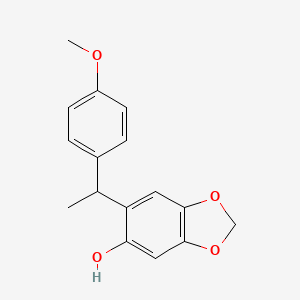
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)

